molecular formula C13H14O5 B12594841 Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate CAS No. 651027-60-0

Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate

Cat. No.: B12594841
CAS No.: 651027-60-0
M. Wt: 250.25 g/mol
InChI Key: SIYHJEGWZKNRIY-UHFFFAOYSA-N
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Description

Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate typically involves the esterification of 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other derivatives.

Scientific Research Applications

Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl isoeugenol: Known for its similar structure and chemical properties.

    Isoeugenyl methyl ether: Another compound with comparable characteristics.

    1,2-Dimethoxy-4-propen-1-ylbenzene: Shares structural similarities with Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate.

Properties

CAS No.

651027-60-0

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

dimethyl 4-prop-2-enoxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C13H14O5/c1-4-7-18-11-6-5-9(12(14)16-2)8-10(11)13(15)17-3/h4-6,8H,1,7H2,2-3H3

InChI Key

SIYHJEGWZKNRIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC=C)C(=O)OC

Origin of Product

United States

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